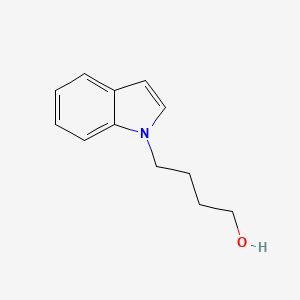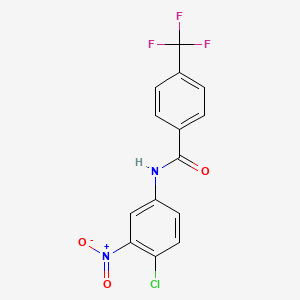
4-(Indol-1-yl)butan-1-ol
Übersicht
Beschreibung
“4-(Indol-1-yl)butan-1-ol” is a synthetic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C12H15NO .
Synthesis Analysis
The synthesis of indole derivatives, such as “4-(Indol-1-yl)butan-1-ol”, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . The rhodium-catalyzed hydroformylation of new 1‐ (β‐methallyl) indoles produces the 4- (indol‐1‐yl)‐3‐methylbutanals as the sole products in high yields .Molecular Structure Analysis
The molecular structure of “4-(Indol-1-yl)butan-1-ol” consists of a twelve carbon (C12), fifteen hydrogen (H15), and one nitrogen (NO) atoms . The molecular weight of this compound is 189.2536 .Chemical Reactions Analysis
Indole syntheses, including many of the modern catalytic methods, require an ortho-disubstituted arene precursor . These reactions can be further divided into two broad classes: those utilizing transition-metal catalysis and those using more classical methods .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 4-(Indol-1-yl)butan-1-ol, have shown potential in antiviral research. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties. This makes 4-(Indol-1-yl)butan-1-ol a potential candidate for research in inflammation-related diseases .
Anticancer Research
The indole scaffold has been found in many important synthetic drug molecules used in cancer treatment. Therefore, 4-(Indol-1-yl)butan-1-ol could be a valuable compound in anticancer research .
Anti-HIV Research
Indole derivatives have shown potential in anti-HIV research. For example, indolyl and oxochromenyl xanthenone derivatives have been reported for their molecular docking studies as anti-HIV-1 .
Antioxidant Properties
Indole derivatives are known for their antioxidant properties. This suggests that 4-(Indol-1-yl)butan-1-ol could be used in research related to oxidative stress and related diseases .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, which indicates that 4-(Indol-1-yl)butan-1-ol could be useful in antimicrobial research .
Antitubercular Activity
Indole derivatives have shown potential in antitubercular research. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Antidiabetic Research
Indole derivatives have shown potential in antidiabetic research. This suggests that 4-(Indol-1-yl)butan-1-ol could be a valuable compound in the research of diabetes and related conditions .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . There is still room for improvement in the field of indole synthesis . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .
Eigenschaften
IUPAC Name |
4-indol-1-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-4-3-8-13-9-7-11-5-1-2-6-12(11)13/h1-2,5-7,9,14H,3-4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLFUSYZVNXKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Indol-1-yl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3042844.png)
![1-[Diphenoxyphosphoryl-(2-propoxyphenyl)methyl]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042846.png)
![1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042847.png)
![1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042848.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea](/img/structure/B3042850.png)
![2-[4-(Bromomethyl)styryl]-1-chloro-3-fluorobenzene](/img/structure/B3042853.png)
![2-[5-(3-chloro-4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-(4-chloro-3-nitrophenyl)ethan-1-one](/img/structure/B3042854.png)
![N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3042855.png)
![3-(2-chloro-6-fluorobenzyl)-7-[(diethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3042856.png)
![3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3042857.png)
![[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-pyridin-2-ylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-lambda5-phosphane](/img/structure/B3042858.png)
![N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide](/img/structure/B3042859.png)

